6-Methylnicotinate

Beschreibung

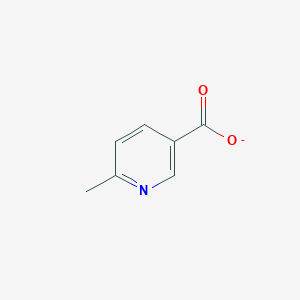

6-Methylnicotinate (methyl 6-methylpyridine-3-carboxylate, CAS 5470-70-2) is a pyridine derivative with a methyl ester group at the 3-position and a methyl substituent at the 6-position. Its molecular formula is C₈H₉NO₂, and it exists as a brown solid with a melting point of 34–37°C and a molecular weight of 151.16 g/mol . This compound is notable for its stability in aqueous solutions, retaining structural integrity even after 1,062 days of storage at 4°C, as confirmed by HPLC analysis . It is primarily used as an intermediate in organic synthesis and pharmaceuticals, particularly in the development of D-amino acid oxidase inhibitors for treating central nervous system (CNS) disorders .

Eigenschaften

Molekularformel |

C7H6NO2- |

|---|---|

Molekulargewicht |

136.13 g/mol |

IUPAC-Name |

6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10)/p-1 |

InChI-Schlüssel |

RZOKQIPOABEQAM-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=NC=C(C=C1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Neuroprotective Effects

Recent studies suggest that 6-methylnicotinate may exhibit neuroprotective properties due to its structural similarity to nicotine. It has been shown to bind effectively to the active site of the enzyme acetylcholinesterase, which is crucial for neurotransmission by degrading acetylcholine in the synaptic cleft. This interaction indicates potential therapeutic applications for cognitive enhancement and treatment of neurodegenerative diseases such as Alzheimer's disease.

Cytotoxicity Studies

Research has indicated that this compound may have varying effects on cell lines. In vitro studies on human bronchial epithelial cells (BEAS-2B) revealed that this compound exhibited greater cytotoxicity compared to nicotine, with significant alterations in cancer-related protein expression. The findings suggest that this compound might influence tumor development and metastasis differently than traditional nicotine .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of substituted pyridines, which are essential building blocks in pharmaceuticals and agrochemicals. The compound's versatility allows for various synthetic pathways, including regioselective hydroxylation reactions that yield hydroxylated heterocyclic carboxylic acid derivatives .

Anticonvulsant Properties

Some studies have explored the anticonvulsant potential of methyl this compound, suggesting weak activity in specific seizure models. However, further research is required to confirm these findings and elucidate the underlying mechanisms.

Inflammatory Response Investigation

Topical applications of methylnicotinate have been used to study inflammatory responses in various conditions, including autism spectrum disorders. This application highlights its role in understanding biological processes related to inflammation .

Case Studies

-

Neuroprotective Studies

A study involving BEAS-2B cells demonstrated that exposure to this compound led to significant changes in gene expression related to cancer pathways, suggesting a need for further investigation into its role as a neuroprotective agent . -

Synthetic Pathway Development

Research detailing the oxidation process of pyridine derivatives has illustrated the effectiveness of using nitric acid under controlled conditions to achieve high yields of 6-methylnicotinic acid, enhancing its utility in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

This section compares 6-Methylnicotinate with three analogs: methyl nicotinate , methyl 6-chloronicotinate , and 2-hydroxynicotinate .

Structural and Physical Properties

Key Insights :

- Substituent Effects : The methyl group at the 6-position in this compound enhances steric stability compared to unsubstituted methyl nicotinate. Chlorination at the same position (methyl 6-chloronicotinate) increases molecular weight but reduces solubility .

- Stability : this compound’s aqueous stability contrasts with methyl nicotinate, which degrades more rapidly, as evidenced by its shorter HPLC retention time (7.3 minutes vs. 1.4 minutes for nicotinic acid) .

Metabolic and Functional Differences

Enzymatic Processing :

- This compound is metabolized by This compound-2-oxidoreductase , an enzyme with a broad substrate spectrum. However, downstream enzymes in its pathway exhibit narrow specificity, limiting its degradation .

- 2-Hydroxynicotinate resists microbial degradation entirely, making it unsuitable for pathways requiring rapid breakdown .

Applications :

- This compound : Used in CNS drug development and as a precursor for GPCR modulators .

- Methyl 6-Chloronicotinate : A key intermediate in synthesizing G-protein-coupled receptor (GPCR) modulators, with a well-characterized crystal structure .

- Methyl Nicotinate : Primarily utilized in topical formulations for its vasodilatory effects .

Vorbereitungsmethoden

Nitric Acid-Mediated Oxidation

The most extensively documented method involves nitric acid oxidation of 2-methyl-5-ethylpyridine in the presence of sulfuric acid. This two-step process combines oxidation and esterification:

-

Oxidation :

-

Reagents : 2-methyl-5-ethylpyridine, nitric acid (65–70%), sulfuric acid (20–100%)

-

Conditions :

-

-

Esterification :

Key Data :

| Parameter | Ethanol Esterification | Methanol Esterification | Isopropanol Esterification |

|---|---|---|---|

| Yield | 69.7% | 78.9% | 56.1% |

| Reaction Time | 6 hours | 5 hours | 18 hours |

| Selectivity | 70% | 78.9% | 59.4% |

This method’s advantages include reduced water usage compared to permanganate oxidation and adaptability to diverse alcohols. However, nitric acid corrosivity and the need for precise temperature control remain limitations.

Nucleophilic Substitution with γ-Butyrolactone

Mechanism and Procedure

A novel approach from CN114437031A employs γ-butyrolactone as a nucleophile reacting with methyl 6-methylnicotinate:

-

Alkylation :

-

Acid Hydrolysis :

Performance Metrics :

This method circumvents challenges in separating 6-methylnicotine derivatives, though scalability of NaH handling requires careful engineering.

Potassium Permanganate Oxidation

Classical Oxidation Methodology

Early syntheses relied on potassium permanganate under aqueous alkaline conditions:

-

Reagents : 2-methyl-5-ethylpyridine, KMnO₄, H₂O

-

Conditions :

Limitations :

-

Resource Intensity : 10.9 kg KMnO₄ and 364 L H₂O per kg product.

-

Waste Generation : Manganese dioxide sludge complicates disposal.

This method is largely obsolete but provides historical context for modern optimizations.

Industrial-Scale Esterification Techniques

Multikilogram Synthesis for Pharmaceutical Intermediates

A scaled-up process detailed in Organic Process Research & Development highlights:

-

Cyclization-Esterification :

-

Conditions :

Advancements :

Comparative Analysis of Preparation Methods

Efficiency and Practicality

| Method | Yield | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nitric Acid Oxidation | 69.7% | 6–18 hours | High | Moderate (NOx emissions) |

| γ-Butyrolactone Alkylation | 51.2% | 10 hours | Moderate | Low |

| KMnO₄ Oxidation | 47% | 5 days | Low | High (Mn waste) |

| Industrial Esterification | 73% | 24 hours | High | Low |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6-Methylnicotinate, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound derivatives often involves halogenation and functional group interconversion. For example, methyl this compound can undergo selective monochlorination using trichloroisocyanuric acid, followed by hydrolysis and azide substitution to yield intermediates like NAz-N3. Key parameters include reaction temperature, stoichiometry of halogenating agents, and solvent polarity. Detailed protocols should specify reagent purity, reaction monitoring (e.g., TLC), and purification methods (e.g., column chromatography) .

- Data Sources : Reproducibility requires documenting reagent sources (e.g., Sigma-Aldrich for methyl this compound) and characterization data (e.g., NMR, HRMS) in the experimental section .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use -NMR and -NMR to confirm structural integrity, focusing on methyl group signals (δ ~2.6 ppm for CH) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Compare spectra with literature or databases like NIST Chemistry WebBook .

- Validation : Cross-reference melting points and spectral data with peer-reviewed studies. Discrepancies may indicate impurities or isomerization .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A). Avoid inhalation (may cause respiratory irritation) and ensure fume hood use during synthesis. Toxicity data (oral LD) is limited, so apply ALARA (As Low As Reasonably Achievable) principles. Document safety measures in the "Experimental" section of manuscripts .

Advanced Research Questions

Q. How can reaction conditions for this compound derivatives be optimized to achieve high regioselectivity?

- Methodological Answer : Employ Design of Experiments (DOE) to test variables (catalyst loading, solvent polarity, temperature). For example, Finkelstein reactions for iodide substitution require anhydrous conditions and controlled stoichiometry. Regioselectivity in azide substitutions can be probed via -NMR tracking of intermediate stability .

- Data Analysis : Use kinetic studies (e.g., time-resolved IR spectroscopy) to identify rate-determining steps .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvent effects on reaction pathways. Validate predictions with experimental kinetic data .

- Tools : Software like Gaussian or ORCA for DFT; GROMACS for MD. Cite computational parameters (basis sets, solvation models) .

Q. How should conflicting data on the physicochemical properties of this compound be resolved through systematic analysis?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from peer-reviewed studies. Assess heterogeneity via meta-regression (e.g., differences in purity assays or measurement techniques). Prioritize studies using IUPAC-compliant methods .

- Example : Discrepancies in melting points may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to confirm crystalline phases .

Q. What strategies are effective for assessing the ecological impact of this compound given limited existing data?

- Methodological Answer : Use read-across approaches with structurally similar compounds (e.g., nicotinate esters) to estimate biodegradation or bioaccumulation. Propose tiered testing: (1) in silico QSAR models (e.g., EPI Suite), (2) in vitro microbial toxicity assays, (3) microcosm studies for soil mobility .

- Gaps : Highlight data limitations in "Discussion" sections and advocate for targeted ecotoxicology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.